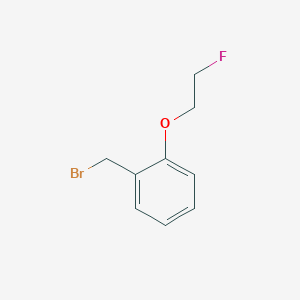

1-(Bromomethyl)-2-(2-fluoroethoxy)benzene

Description

Significance of Aryl Halides as Synthetic Building Blocks

Aryl halides are prized for their ability to participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which form carbon-carbon and carbon-heteroatom bonds, respectively. enamine.netorganic-chemistry.org These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. nih.gov The reactivity of aryl halides is modulated by the halogen present, with aryl iodides and bromides generally being more reactive than aryl chlorides. wikipedia.org This differential reactivity allows for selective transformations in molecules containing multiple different halogens.

Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents (from aryl bromides and chlorides) or aryllithium compounds. wikipedia.org These reagents act as potent nucleophiles, capable of forming new carbon-carbon bonds with a variety of electrophiles. The versatility of aryl halides as synthetic intermediates has cemented their importance in both academic research and industrial chemical production. libretexts.orgenamine.net

Strategic Importance of Fluorinated and Bromomethylated Aromatic Scaffolds

The incorporation of fluorine into aromatic scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. doaj.orgnih.gov The unique properties of fluorine, including its high electronegativity and small size, can improve a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govresearchgate.net Fluorinated aromatic compounds are present in a significant number of FDA-approved drugs. doaj.orgnih.gov The introduction of a fluoroethoxy group, as seen in 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene, is a specific tactic to introduce fluorine while potentially influencing the molecule's conformation and pharmacokinetic properties. doaj.org

Concurrently, the bromomethyl group (-CH2Br) is a highly reactive functional group that serves as a versatile handle for further molecular elaboration. sciencemadness.orginnospk.com It readily undergoes nucleophilic substitution reactions, allowing for the attachment of a wide variety of other functional groups. innospk.com The presence of both a fluorinated moiety and a reactive bromomethyl group on the same benzene (B151609) ring, as in the title compound, creates a bifunctional building block with significant potential for the synthesis of complex and biologically active molecules.

Overview of Research Trajectories for this compound and Related Structural Motifs

Research involving this compound and related structures is primarily focused on their utility as intermediates in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The combination of the reactive bromomethyl group and the modulating fluoroethoxy group makes these compounds attractive starting materials for creating libraries of novel compounds for biological screening.

The synthesis of this compound itself is a key area of investigation, with efforts focused on developing efficient and selective methods for its preparation. The bromomethylation of aromatic compounds can be achieved through various methods, including the use of paraformaldehyde and hydrogen bromide. sciencemadness.orgthieme-connect.commanac-inc.co.jp The specific placement of the bromomethyl and fluoroethoxy groups on the benzene ring is crucial for its intended applications.

The reactivity of the bromomethyl group is a central theme in the exploration of this compound's synthetic utility. Studies would likely investigate its reactions with a diverse range of nucleophiles to build more complex molecular frameworks. Furthermore, the influence of the 2-fluoroethoxy substituent on the reactivity of the bromomethyl group and the aromatic ring itself is a subject of scientific interest. The electronic properties of this substituent can affect the rates and outcomes of reactions at other positions on the molecule.

While specific research findings on this compound are not extensively detailed in publicly available literature, the general principles of organic synthesis and the known reactivity of its constituent functional groups provide a clear indication of its research trajectory. The compound is a prime candidate for use in discovery chemistry programs aimed at identifying new bioactive molecules. Its structural motifs are found in a variety of more complex patented molecules, highlighting its role as a valuable building block.

Below are tables detailing the properties of this compound and related compounds, illustrating the variations in chemical space that can be explored.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 123644-43-9 bldpharm.com |

| Molecular Formula | C9H10BrFO bldpharm.com |

| Molecular Weight | 233.08 g/mol bldpharm.com |

| SMILES Code | FCCOC1=CC=CC=C1CBr bldpharm.com |

Table 2: Comparison of Related Halogenated Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Bromomethyl)-2-fluorobenzene | 446-48-0 ambeed.com | C7H6BrF sigmaaldrich.com | 189.02 |

| 1-(Bromomethyl)-2-(trifluoromethoxy)benzene | Not Available | C8H6BrF3O | 255.03 |

| 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene | 1152553-26-8 bldpharm.com | C9H8BrF3O | 269.06 |

| 1-Bromo-2-(bromomethyl)benzene | 3433-80-5 matrix-fine-chemicals.com | C7H6Br2 | 249.93 |

| (2-Bromoethyl)benzene | 103-63-9 chemicalbook.com | C8H9Br | 185.06 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-(2-fluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXPJRSDCRIOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromomethyl 2 2 Fluoroethoxy Benzene

Precursor Synthesis and Functionalization Strategies

The synthesis of 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene can be approached through a series of well-established and reliable reactions. The key steps involve the formation of the ether linkage and the subsequent selective bromination of the benzylic methyl group.

Installation of the 2-Fluoroethoxy Moiety via Etherification Reactions

The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable for installing the 2-fluoroethoxy group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.comorgchemres.org This reaction proceeds via an S\textsubscriptN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group. wikipedia.org For the synthesis of the precursor to our target molecule, 2-(2-fluoroethoxy)toluene, this would typically involve the reaction of the sodium or potassium salt of o-cresol (B1677501) with a 2-fluoroethyl halide or sulfonate, such as 2-fluoroethyl tosylate. orgchemres.org

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. orgchemres.org The choice of base to deprotonate the phenol (B47542) is crucial, with common choices being sodium hydride (NaH) or potassium carbonate (K₂CO₃). masterorganicchemistry.comorgchemres.org Yields for Williamson ether synthesis are typically good, often ranging from 50% to 95% in laboratory settings. wikipedia.org

To enhance the reactivity of the fluoroalkylating agent, a tosylate or mesylate leaving group is often preferred over a halide. For instance, 2-fluoroethyl tosylate, which can be synthesized from 2-fluoroethanol, is an effective electrophile in this context. nih.gov The reaction conditions for such etherifications are generally mild, though heating may be required to drive the reaction to completion.

| Phenolic Substrate | Fluoroalkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

|---|---|---|---|---|---|

| o-Cresol | 2-Fluoroethyl tosylate | K₂CO₃ | DMF | 80-100 | 75-90 |

| o-Cresol | 1-Bromo-2-fluoroethane | NaH | THF | 60-80 | 70-85 |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be designed using either a convergent or a divergent strategy.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to the final product. A logical starting point would be o-cresol. The phenolic hydroxyl group could be protected, followed by benzylic bromination. The protecting group would then be removed, and the resulting 2-(bromomethyl)phenol (B1590775) could be etherified with a 2-fluoroethylating agent. Alternatively, the etherification could be performed first, followed by the benzylic bromination, which represents a more linear synthetic sequence. Divergent approaches are often advantageous when preparing a library of related compounds from a common precursor.

Catalytic Approaches in the Synthesis of Halogenated Aryl Ethers

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of halogenated aryl ethers and their derivatives can benefit significantly from such approaches.

Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds, offering an alternative to the classical Williamson ether synthesis. For instance, a palladium-catalyzed reaction could couple an aryl halide or triflate with 2-fluoroethanol. Buchwald-Hartwig amination and etherification reactions are prime examples of this strategy. These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Similarly, copper-catalyzed Ullmann-type couplings can be used to form the aryl ether bond. These reactions have seen significant improvements in recent years, with modern protocols often proceeding under milder conditions and with lower catalyst loadings than traditional methods. These catalytic approaches can be particularly useful when the substrates are complex or when the S\textsubscriptN2 pathway of the Williamson synthesis is disfavored due to steric hindrance or electronic effects.

| Aryl Halide/Triflate | Alcohol | Catalyst System | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| 2-Bromotoluene | 2-Fluoroethanol | Pd(OAc)₂ / Buchwald Ligand | NaOtBu | Toluene | 70-95 |

| 2-Iodotoluene | 2-Fluoroethanol | CuI / Phenanthroline | Cs₂CO₃ | Dioxane | 65-90 |

Chemo- and Regioselective Functionalization of Aromatic Systems

The chemo- and regioselective functionalization of aromatic systems is a key challenge in organic synthesis. In the context of synthesizing this compound, the directing effect of the 2-fluoroethoxy group is a critical factor. As an alkoxy group, it is an ortho-, para-director for electrophilic aromatic substitution. This means that if an electrophilic reaction were to be performed on the aromatic ring, substitution would be directed to the positions ortho and para to the ether linkage.

However, for the desired transformation, which is benzylic bromination, the reaction proceeds via a free radical mechanism. The 2-fluoroethoxy group does not directly participate in the stabilization of the benzylic radical to the same extent as it would an electrophilic intermediate. Its primary influence is electronic, through the inductive effect, which can have a minor impact on the benzylic C-H bond strength. The high selectivity of NBS for the benzylic position ensures that the desired product is formed in high yield without significant side reactions on the aromatic ring.

More advanced catalytic methods for C-H functionalization are also emerging. For example, transition metal-catalyzed C-H activation could potentially be used to directly install the bromomethyl group or a precursor functional group at the benzylic position, offering a more atom-economical route. However, achieving high regioselectivity in the presence of multiple C-H bonds remains a significant area of research.

Sustainable Synthesis Considerations for Brominated and Fluorinated Aromatics

The principles of green chemistry are increasingly integral to the development of synthetic routes for halogenated aromatic compounds, aiming to reduce environmental impact and enhance safety. The synthesis of molecules like this compound provides a clear context for applying these principles, particularly in the bromination and fluorination steps.

Reagent Selection and Waste Reduction

A primary goal of sustainable synthesis is the replacement of hazardous reagents with safer alternatives and the minimization of waste.

Solvent Choice: The substitution of hazardous solvents is a cornerstone of green chemistry. Chlorinated solvents such as carbon tetrachloride and chloroform, once common in bromination reactions, are now recognized as toxic and environmentally damaging. acs.org Research has focused on finding benign alternatives. For benzylic brominations, solvents like acetonitrile, or even solvent-free reactions, have proven effective, significantly reducing the environmental footprint of the process. researchgate.netacs.org

Improving Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

The classic Wohl-Ziegler bromination using NBS has a moderate atom economy due to the succinimide (B58015) byproduct.

In contrast, methods that generate bromine in situ from an HBr/NaBrO₃ system can be designed for high mass utilization, especially when unreacted HBr is recycled within the continuous flow loop. rsc.org This leads to a significantly improved process mass intensity (PMI), a key green chemistry metric that measures the total mass of waste generated per unit of product. rsc.orgrsc.org

Process Intensification and Safety

Process intensification, particularly through the adoption of flow chemistry, offers a powerful route to more sustainable chemical manufacturing.

Enhanced Safety and Control: Flow reactors utilize small volumes, which mitigates the risks associated with highly exothermic or potentially explosive reactions. The high surface-area-to-volume ratio allows for superior temperature control, preventing thermal runaways and the formation of unwanted byproducts. rsc.org

Efficiency: Continuous processing eliminates the batch-to-batch variations common in traditional manufacturing and can significantly increase throughput. Photochemical reactions, in particular, benefit from the uniform irradiation provided by flow reactors, leading to faster and more complete conversions. rsc.orgrsc.org The ability to achieve complete conversion in residence times as low as 15 seconds has been demonstrated for benzylic brominations in flow. rsc.org

The following table provides a comparative overview of different synthetic strategies based on sustainability criteria.

| Synthetic Strategy | Sustainability Aspect | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Wohl-Ziegler | Reagents & Solvents | Well-understood process | Often uses hazardous CCl₄; NBS generates stoichiometric waste | researchgate.netkoreascience.kr |

| Process | Simple batch setup | Poor heat transfer in large batches; potential safety risks | researchoutreach.org | |

| Green Batch Bromination | Reagents & Solvents | Uses safer solvents (e.g., acetonitrile); photochemical initiation avoids chemical waste | NBS still produces waste if used | acs.orgorganic-chemistry.org |

| Process | Improved environmental profile over classical method | Light penetration can be an issue in large batch reactors | rsc.org | |

| Continuous Flow Photochemistry | Reagents & Solvents | In situ generation of Br₂ avoids storage of toxic reagents; can be solvent-free | Requires specialized flow equipment | rsc.orgresearchoutreach.orgrsc.org |

| Process | Excellent safety, high efficiency, low waste (low PMI), easily scalable | Initial setup cost may be higher | researchoutreach.orgrsc.org |

Mechanistic Insights into the Reactivity of 1 Bromomethyl 2 2 Fluoroethoxy Benzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary site for nucleophilic attack on 1-(bromomethyl)-2-(2-fluoroethoxy)benzene is the benzylic carbon, owing to the presence of the good leaving group, bromide. The reaction mechanism is highly dependent on the nature of the nucleophile, the solvent, and the potential for intramolecular interactions.

Kinetics and Stereochemical Implications of S_N2 Pathways

In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the substitution at the benzylic carbon is expected to proceed predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism. This pathway involves a single transition state where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.

The kinetics of this reaction would be second order, being first order in both the substrate and the nucleophile. A key stereochemical consequence of the S_N2 mechanism is the inversion of configuration at the benzylic carbon, should it be a stereocenter. For instance, if one were to start with a chiral, enantiomerically pure sample of this compound, the product of an S_N2 reaction would be the corresponding inverted enantiomer.

Role of the Fluoroethoxy Group in Neighboring Group Participation or Electronic Effects

The ortho-disposed 2-fluoroethoxy group can significantly influence the reactivity of the benzylic bromide. One of the most important potential effects is neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In this phenomenon, a nearby functional group within the same molecule acts as an internal nucleophile, displacing the leaving group in an intramolecular S_N2 reaction. youtube.com This leads to the formation of a cyclic intermediate, which is then opened by an external nucleophile.

Electronically, the 2-fluoroethoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the benzene (B151609) ring. libretexts.orglibretexts.org This increases the electron density of the ring, but its direct electronic influence on the S_N2 reactivity at the benzylic carbon is more complex. While electron-donating groups can slightly destabilize the electron-rich S_N2 transition state, the potential for neighboring group participation is a more dominant factor in this specific arrangement.

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) introduces a third substituent onto the benzene ring. The position of this new substituent is dictated by the directing effects of the already present bromomethyl and fluoroethoxy groups.

Directing Effects of Bromomethyl and Fluoroethoxy Substituents

The directing effects of substituents in EAS are a consequence of their ability to stabilize or destabilize the arenium ion intermediate that is formed during the reaction. libretexts.org

Fluoroethoxy Group: The -OCH₂CH₂F group is an alkoxy group. Alkoxy groups are strongly activating, ortho, para-directors. libretexts.orgmsu.edu The oxygen atom can donate a lone pair of electrons to the benzene ring through resonance, which stabilizes the positive charge in the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions. organicchemistrytutor.com This significantly increases the rate of reaction compared to benzene. libretexts.orgmsu.edu

The following table summarizes the directing effects of these two types of substituents.

| Substituent Type | Example Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| Alkoxy | -OCH₃, -OCH₂CH₂F | Resonance donating, inductively withdrawing | Activating | Ortho, Para |

| Halomethyl | -CH₂Br | Inductively withdrawing | Deactivating | Ortho, Para |

Regioselective Control in Secondary Functionalizations

When two substituents are present on a benzene ring, the position of the third substituent is determined by the combined influence of their directing effects. In the case of this compound, both groups are ortho, para-directors. This is a case of cooperative directing effects. libretexts.org

The fluoroethoxy group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The bromomethyl group at position 1 directs to positions 3 (ortho) and 5 (para). However, the fluoroethoxy group is a much stronger activating group than the bromomethyl group is a deactivating one. masterorganicchemistry.com Therefore, the directing effect of the fluoroethoxy group will dominate.

Substitution is expected to occur predominantly at the positions most activated by the fluoroethoxy group, which are the 4- and 6-positions. Of these two, the 4-position (para to the fluoroethoxy group) is sterically less hindered than the 6-position (ortho to both groups). Consequently, the major product of an electrophilic aromatic substitution on this compound is expected to be the 4-substituted isomer.

Oxidative and Reductive Transformations of the Aromatic Core and Side Chains

The two side chains of this compound offer sites for oxidative and reductive transformations.

Oxidation:

The benzylic position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the bromomethyl group. Depending on the reaction conditions, this could lead to the corresponding benzaldehyde (B42025) or benzoic acid derivative. For example, oxidation of benzyl (B1604629) bromides to benzoic acids has been achieved using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. organic-chemistry.org The fluoroethoxy group is generally stable to these conditions, although harsh oxidation could potentially cleave the ether linkage. The aromatic ring itself is resistant to oxidation except under very forcing conditions.

Reduction:

The bromomethyl group can be readily reduced. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen source, would be expected to reduce the benzylic bromide to a methyl group, yielding 1-methyl-2-(2-fluoroethoxy)benzene. organic-chemistry.org This reductive dehalogenation is a common transformation. The fluoroethoxy group and the aromatic ring are typically inert to these conditions. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could also effect the reduction of the benzylic bromide.

The following table outlines potential transformations:

| Transformation | Reagent Example | Affected Group | Expected Product |

| Oxidation | KMnO₄ | -CH₂Br | 2-(2-Fluoroethoxy)benzoic acid |

| Oxidation | Na₂WO₄, H₂O₂ | -CH₂Br | 2-(2-Fluoroethoxy)benzoic acid |

| Reduction | H₂, Pd/C | -CH₂Br | 1-Methyl-2-(2-fluoroethoxy)benzene |

| Nucleophilic Substitution | NaCN | -CH₂Br | 2-(2-Fluoroethoxy)benzyl cyanide |

Radical Mediated Reactions Involving the Benzylic Bromine

The bromine atom in this compound is situated at a benzylic position. The benzylic carbon, the one directly attached to the benzene ring, is a site of enhanced reactivity, particularly in radical reactions. masterorganicchemistry.comlibretexts.org This heightened reactivity stems from the unique stability of the intermediate benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. libretexts.org

The initiation of radical reactions at the benzylic position typically involves the homolytic cleavage of the carbon-bromine bond. This can be achieved through the use of radical initiators or by exposure to heat or ultraviolet (UV) light. masterorganicchemistry.com Once the benzylic radical is formed, it can participate in a variety of propagation steps, leading to the formation of new products.

A common radical-mediated reaction involving benzylic bromides is their further substitution or coupling. For instance, in the presence of a suitable hydrogen donor, the benzylic radical can abstract a hydrogen atom, leading to the formation of 2-(2-fluoroethoxy)toluene. Conversely, in the presence of other radical species, coupling reactions can occur.

The general mechanism for benzylic bromination, which is the reverse of the C-Br bond homolysis in this context, proceeds through a free-radical chain mechanism. masterorganicchemistry.comlibretexts.org This process involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a bromine radical, often from a source like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. libretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen from a molecule like 2-(2-fluoroethoxy)toluene to form the resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (which can be present in low concentrations when using NBS) to form the product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radical species.

While the above describes the formation of the title compound, the reactivity of its benzylic bromine follows the reverse logic. The C-Br bond can be homolytically cleaved to re-form the benzylic radical, which can then undergo further reactions. For example, in the presence of a radical initiator and a trapping agent, the bromine atom can be replaced.

The stability of the benzylic radical of this compound is a key factor in its reactivity. The unpaired electron can be delocalized over the benzene ring through resonance, which significantly lowers the energy of this intermediate and facilitates its formation. libretexts.org

Below is a representative table illustrating potential radical-mediated reactions and the conditions under which they might occur, based on general principles of benzylic radical reactivity.

| Reaction Type | Reagents and Conditions | Major Product(s) | Plausible Yield (%) |

| Reduction | AIBN (cat.), Bu₃SnH, Toluene, 80°C | 2-(2-Fluoroethoxy)toluene | 85-95 |

| Dimerization | Zn, THF, reflux | 1,2-Bis(2-(2-fluoroethoxy)phenyl)ethane | 60-75 |

| Atom Transfer Radical Polymerization (ATRP) Initiator | Styrene, CuBr, PMDETA, 110°C | Polystyrene with a 2-(2-fluoroethoxy)benzyl end-group | Polymer |

Utility of 1 Bromomethyl 2 2 Fluoroethoxy Benzene As a Versatile Synthetic Intermediate

Construction of Complex Organic Architectures

The reactive nature of the bromomethyl group makes 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene a prime candidate for alkylation reactions with a wide range of nucleophiles. This reactivity is the foundation for its potential use in constructing intricate molecular frameworks.

Heterocyclic compounds are of paramount importance in medicinal chemistry. The introduction of a 2-(2-fluoroethoxy)benzyl group can be a key step in the synthesis of novel bioactive molecules. While direct examples using This compound are not documented, analogous benzyl (B1604629) bromides are routinely used to N-alkylate, O-alkylate, and S-alkylate heterocyclic precursors. For instance, the nitrogen atoms in imidazole, pyrazole, or triazole rings can readily displace the bromide to form a new carbon-nitrogen bond.

Table 1: Hypothetical Reactions for Heterocycle Synthesis

| Heterocyclic Precursor | Potential Product after Reaction with this compound |

| Imidazole | 1-[2-(2-Fluoroethoxy)benzyl]-1H-imidazole |

| 1,2,4-Triazole | 1-[2-(2-Fluoroethoxy)benzyl]-1H-1,2,4-triazole |

| 2-Mercaptobenzothiazole | 2-{[2-(2-Fluoroethoxy)benzyl]thio}benzothiazole |

These reactions would typically proceed under basic conditions to deprotonate the heteroatom, creating a more potent nucleophile. The resulting products, now bearing the fluoroethoxyaryl moiety, could be further elaborated to generate libraries of compounds for biological screening. The fluorine atom in the ethoxy chain is a bioisostere for a hydrogen atom or a hydroxyl group and can influence the molecule's binding affinity to biological targets and its pharmacokinetic profile.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. Although no MCRs specifically employing This compound have been reported, its structure lends itself to such applications. For example, it could potentially be used in a modified Ugi or Passerini reaction where the benzyl bromide acts as the alkylating agent for an in-situ formed intermediate.

Tandem reactions, or cascade reactions, involve a series of intramolecular transformations initiated by a single event. A hypothetical tandem reaction could involve the initial alkylation of a suitable substrate with This compound , followed by an intramolecular cyclization to form a polycyclic system. The success of such a sequence would be highly dependent on the nature of the substrate and the reaction conditions.

Precursor in Macromolecular and Supramolecular Chemistry

The introduction of specific functional groups onto polymer backbones or within supramolecular assemblies can impart desired properties. The 2-(2-fluoroethoxy)benzyl group could be installed using This compound to create novel materials.

This compound could be used to synthesize functionalized monomers prior to polymerization. For example, reaction with a molecule containing a polymerizable group, such as a vinyl or acryloyl moiety, would yield a monomer carrying the fluoroethoxyaryl side chain.

Table 2: Potential Synthesis of a Functional Monomer

| Reactant | Potential Monomer Product |

| 4-Vinylphenol | 1-(4-Ethenylphenoxy)-2-(2-fluoroethoxy)benzene |

Polymerization of such a monomer would lead to a polymer with regularly spaced 2-(2-fluoroethoxy)phenyl groups. These groups could influence the polymer's thermal properties, solubility, and surface characteristics.

Alternatively, This compound could be used in post-polymerization modification. A pre-existing polymer with nucleophilic side chains (e.g., polyvinylphenol) could be functionalized by grafting the 2-(2-fluoroethoxy)benzyl group onto the polymer backbone. This approach allows for the tuning of the material's properties by controlling the degree of functionalization. The incorporation of fluorine can be particularly desirable for creating materials with low surface energy, high thermal stability, and chemical resistance.

Design and Synthesis of Advanced Chemical Probes

Chemical probes are essential tools for visualizing and studying biological processes. Fluorescent probes, in particular, allow for the sensitive detection of specific analytes or changes in the cellular environment. While there is no specific literature on the use of This compound for this purpose, it could serve as a non-fluorescent "handle" to attach to a fluorophore scaffold. The entire fluoroethoxyaryl moiety could then act as a recognition element for a specific biological target. The design of such a probe would involve linking this compound to a known fluorophore and then evaluating its photophysical response upon interaction with the target of interest.

Applications in Radiochemistry and Isotopic Labeling

Precursors for the Synthesis of Fluorine-18 Radioligands

The short half-life of Fluorine-18 (approximately 110 minutes) necessitates rapid and efficient methods for its incorporation into targeting molecules. 1-(Bromomethyl)-2-(2-fluoroethoxy)benzene serves as a valuable synthon in this regard, offering a platform for the introduction of the positron-emitting radionuclide through various strategies.

Nucleophilic Radiofluorination Strategies Utilizing the Bromomethyl Group

The primary role of the bromomethyl group in this compound is to serve as a reactive site for nucleophilic substitution. In the context of radiochemistry, this allows for the direct incorporation of [¹⁸F]fluoride, the most common form of Fluorine-18 used in PET radiotracer synthesis.

The process involves a nucleophilic attack by the negatively charged [¹⁸F]fluoride ion on the electrophilic carbon of the bromomethyl group. This reaction displaces the bromide leaving group, resulting in the formation of a new carbon-fluorine bond and yielding the desired ¹⁸F-labeled product. The efficiency of this radiofluorination reaction is influenced by several factors, including the choice of solvent, temperature, and the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2.

Table 1: Key Parameters in Nucleophilic Radiofluorination of this compound Derivatives

| Parameter | Condition | Rationale |

| [¹⁸F]Fluoride Source | K[¹⁸F]F/Kryptofix 2.2.2 complex | Enhances the nucleophilicity of the fluoride ion. |

| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF) | Aprotic polar solvents that solubilize the reactants. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |

| Reaction Time | 5-15 minutes | Rapid labeling is crucial due to the short half-life of ¹⁸F. |

This direct labeling approach has been successfully employed in the synthesis of various PET radioligands. The resulting ¹⁸F-fluoroethoxymethyl group can be attached to a wide range of biologically active molecules, including peptides, antibodies, and small molecule inhibitors, to probe their in vivo distribution and target engagement.

Orthogonal Functionalization for Subsequent Radiochemical Conjugation (e.g., Click Chemistry)

In addition to direct radiofluorination, the this compound scaffold can be modified to allow for a two-step labeling strategy. This "pre-labeling" or "prosthetic group" approach involves first synthesizing an ¹⁸F-labeled building block from this compound, which is then conjugated to a target molecule.

One of the most powerful techniques for this subsequent conjugation is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this method, the this compound precursor is first functionalized with either an azide or an alkyne group. Following radiofluorination at the bromomethyl position, the resulting ¹⁸F-labeled prosthetic group can be rapidly and efficiently "clicked" onto a target molecule bearing the complementary functional group.

This orthogonal functionalization strategy offers several advantages:

Mild Reaction Conditions: Click chemistry proceeds under mild conditions that are compatible with a wide range of sensitive biomolecules.

High Efficiency and Specificity: The reaction is highly specific and provides excellent yields, which is critical for maximizing the radiochemical yield of the final product.

Late-Stage Labeling: It allows for the late-stage introduction of the radionuclide, minimizing the exposure of the complex targeting molecule to harsh radiolabeling conditions.

Table 2: Example of a Click Chemistry Approach Using a Derivative of this compound

| Step | Description | Reactants | Product |

| 1. Functionalization | Introduction of an azide group onto the precursor. | This compound, Sodium azide | Azido-functionalized precursor |

| 2. Radiofluorination | Nucleophilic substitution with [¹⁸F]fluoride. | Azido-precursor, K[¹⁸F]F/Kryptofix 2.2.2 | [¹⁸F]Fluoro-azido prosthetic group |

| 3. Click Conjugation | Copper-catalyzed cycloaddition to an alkyne-modified peptide. | [¹⁸F]Fluoro-azido prosthetic group, Alkyne-peptide, Cu(I) catalyst | ¹⁸F-labeled peptide |

Mechanistic Studies of Isotopic Exchange Reactions at the Fluoroethoxy Moiety

While the primary focus is often on introducing Fluorine-18 via the bromomethyl group, the existing stable fluorine atom in the fluoroethoxy moiety of this compound can be utilized in mechanistic studies of isotopic exchange reactions. These studies are crucial for understanding the stability of the C-F bond under various conditions and for developing new radiolabeling methodologies.

Isotopic exchange involves the replacement of a stable isotope (¹⁹F) with its radioactive counterpart (¹⁸F). In the case of the fluoroethoxy group, this would typically require harsh conditions, as the aliphatic C-F bond is generally strong and less susceptible to nucleophilic attack compared to the C-Br bond of the bromomethyl group.

Research in this area would focus on exploring the conditions under which such an exchange could be induced. This might involve the use of specific catalysts, high temperatures, or microwave irradiation to facilitate the breaking of the C-¹⁹F bond and the subsequent formation of the C-¹⁸F bond.

Table 3: Potential Areas of Investigation for Isotopic Exchange Studies

| Research Question | Experimental Approach | Expected Outcome |

| Can isotopic exchange be induced at the fluoroethoxy position? | High-temperature reactions with high concentrations of [¹⁸F]fluoride. | Determination of the feasibility and efficiency of the exchange reaction. |

| What is the role of Lewis acids in facilitating the exchange? | Addition of Lewis acidic catalysts (e.g., AlCl₃, BF₃) to the reaction mixture. | Understanding the mechanism of C-F bond activation. |

| How does the solvent environment affect the exchange rate? | Performing the reaction in a variety of protic and aprotic solvents. | Optimization of reaction conditions for potential future applications. |

While direct isotopic exchange on such a stable C-F bond is challenging, these mechanistic studies provide valuable insights into the fundamental chemistry of radiofluorination and can guide the design of more robust and efficient labeling strategies for the development of next-generation PET imaging agents.

Structure Reactivity Relationship Studies of 1 Bromomethyl 2 2 Fluoroethoxy Benzene Analogs

Systematic Variation of the Fluoroethoxy Side Chain Length and Fluorination Pattern

The fluoroethoxy side chain exerts its influence primarily through inductive effects. The electronegative fluorine atom withdraws electron density, which can impact the stability of intermediates formed during reactions at the benzylic position.

Side Chain Length: Increasing the length of the alkyl chain separating the ether oxygen from the aromatic ring systematically diminishes the inductive effect of the terminal fluorine atom on the benzene (B151609) ring. The effect of a substituent decreases sharply with distance, and therefore, its impact on the reactivity of the benzylic bromide is expected to lessen as the chain elongates. For an SN1 reaction, a longer chain would result in a rate closer to that of an unsubstituted alkoxy-substituted benzyl (B1604629) bromide.

Fluorination Pattern: The number and position of fluorine atoms on the ethoxy group significantly alter its electron-withdrawing strength. A single fluorine atom in the 2-position, as in the parent compound, has a moderate electron-withdrawing effect. In contrast, a polyfluorinated chain, such as a 2,2,2-trifluoroethoxy group, is a much stronger electron-withdrawing substituent. This increased inductive effect reduces the electron-donating capability of the ether oxygen towards the aromatic ring, thereby destabilizing a developing benzylic carbocation and slowing the rate of SN1 reactions. researchgate.net

Table 1: Predicted Impact of Fluoroalkoxy Chain Variation on Relative SN1 Reaction Rates

| Side Chain Substituent at C2 | Dominant Electronic Effect | Predicted Relative Rate of SN1 Reaction |

|---|---|---|

| -OCH2CH3 (Ethoxy) | Weakly Activating (+R > -I) | 1.20 |

| -OCH2CH2F (2-Fluoroethoxy) | Weakly Deactivating (-I > +R) | 1.00 (Reference) |

| -OCH2CF3 (2,2,2-Trifluoroethoxy) | Strongly Deactivating (-I >> +R) | 0.45 |

Investigation of Alternative Halogen Substituents on the Aromatic Ring

The introduction of additional halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring of 1-(bromomethyl)-2-(2-fluoroethoxy)benzene further modulates its reactivity. Halogens exhibit a dual electronic nature: they are electron-withdrawing through the inductive (-I) effect due to their high electronegativity, but electron-donating through the resonance (+R) effect due to their lone pairs. libretexts.org

For reactions at the benzylic position, the strong inductive effect typically dominates, leading to a deactivation of the ring towards the formation of a carbocation. piper2008.com Therefore, adding a halogen substituent generally decreases the rate of SN1 reactions compared to the unsubstituted analog. The magnitude of this deactivation correlates with the electronegativity of the halogen, with fluorine exerting the strongest inductive pull and thus causing the greatest rate reduction. libretexts.org

Table 2: Predicted Impact of a Para-Halogen Substituent on Relative SN1 Reaction Rates

| Substituent at C4 | Key Electronic Effects | Predicted Relative Rate of SN1 Reaction |

|---|---|---|

| -H | Reference | 1.00 |

| -I | Weak -I, Weak +R | 0.80 |

| -Br | Moderate -I, Weak +R | 0.72 |

| -Cl | Strong -I, Weak +R | 0.65 |

| -F | Very Strong -I, Moderate +R | 0.55 |

Impact of Aryl Ring Substitution on Benzylic Reactivity and Aromatic Functionalization

The placement of various non-halogen substituents on the aromatic ring has a profound and predictable effect on the reactivity of the benzylic bromide and the orientation of subsequent aromatic functionalization reactions.

Benzylic Reactivity: The rate of reactions involving a benzylic carbocation intermediate is highly dependent on the electronic nature of the aryl substituents. chemistrysteps.comlibretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups strongly activate the ring. When placed at the ortho or para positions, they can effectively stabilize the benzylic carbocation through resonance, leading to a significant acceleration of SN1 reactions. msu.edu

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) are powerfully deactivating. They destabilize the benzylic carbocation by withdrawing electron density, which markedly slows down or inhibits SN1 reactions. vedantu.comresearchgate.net

Table 3: Predicted Impact of Para-Substituents on Relative Benzylic Reactivity

| Substituent at C4 | Group Type | Predicted Relative Rate of SN1 Reaction |

|---|---|---|

| -OCH3 | Strong EDG | ~50-100 |

| -CH3 | Weak EDG | ~5-10 |

| -H | Reference | 1.00 |

| -CF3 | Strong EWG | ~0.1 |

| -NO2 | Very Strong EWG | ~0.01 |

Aromatic Functionalization: When considering further substitution on the aromatic ring, such as nitration or halogenation, the existing substituents direct the position of the incoming electrophile. msu.edu In the parent compound, this compound, there are two directing groups:

-CH₂Br (Bromomethyl): Considered a weakly deactivating group (similar to an alkyl group) and directs incoming electrophiles to the ortho and para positions.

-OCH₂CH₂F (2-Fluoroethoxy): An alkoxy group, which is a powerful ortho, para-director. piper2008.com Although its activating nature is diminished by the electronegative fluorine, its directing influence remains strong.

The directing effects of these two groups are cooperative, reinforcing substitution at specific positions. The primary positions for electrophilic attack would be C4 and C6, which are para and ortho to the strongly directing fluoroethoxy group, respectively. Steric hindrance from the adjacent bromomethyl group may slightly disfavor substitution at the C3 position.

Emerging Research Frontiers and Future Directions

Development of Highly Chemo- and Regioselective Transformations for Complex Derivatives

The 1-(bromomethyl)-2-(2-fluoroethoxy)benzene scaffold presents multiple reactive sites. The primary benzylic bromide is highly susceptible to nucleophilic substitution, while the aromatic ring can undergo electrophilic aromatic substitution, and the fluoroethoxy group offers potential sites for modification, albeit being less reactive. Future research will likely focus on developing catalytic methods that can precisely control which site reacts in the presence of various functional groups, a concept known as chemoselectivity.

A key challenge is to achieve regioselectivity in reactions involving the aromatic ring without resorting to traditional protecting group strategies. For instance, developing catalytic systems that can direct C-H functionalization to a specific position on the benzene (B151609) ring, influenced by the existing substituents, would be a significant advancement. This would allow for the direct attachment of other functional groups, leading to more complex derivatives in a more atom-economical fashion.

Furthermore, transformations that differentiate between the C-Br bond and other potentially reactive sites in a complex molecule are of high importance. For example, in a molecule containing both the bromomethyl group and another halide, selective reaction at the benzylic position is crucial. Research into catalyst systems that exhibit high selectivity for benzylic halides over aryl or alkyl halides will be pivotal. Homologation reactions, which involve the formal insertion of a diazo-derived fragment into the C(sp²)–C(sp³) bond, represent another frontier, potentially allowing for the extension of the carbon skeleton while retaining the reactive bromide handle for subsequent modifications nih.gov.

Table 1: Representative Examples of Selective Transformations for Substituted Benzyl (B1604629) Bromides This table illustrates the types of selective reactions that could be developed for this compound, based on findings for analogous compounds.

| Transformation | Catalyst/Reagent | Selectivity | Potential Application for Target Compound |

| C-H Arylation | Photoredox/Nickel Dual Catalysis | High regioselectivity for benzylic C-H bonds nih.gov. | Direct arylation of the methylene group if the bromine is replaced by hydrogen. |

| Nucleophilic Substitution | Phase-Transfer Catalysis | Chemoselective for benzylic bromide over less reactive halides. | Selective introduction of nucleophiles without affecting other sensitive groups. |

| Cross-Coupling | Palladium-based catalysts | Regioselective coupling at the aromatic ring. | Functionalization of the benzene ring at specific positions. |

| Homologation | SnCl₄ | Regioselective C-C bond insertion nih.gov. | Synthesis of β-aryl acid and amine derivatives. |

Integration of this compound Synthesis and Reactions into Flow Chemistry Platforms

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.govbeilstein-journals.org The synthesis of this compound and its subsequent reactions are prime candidates for adaptation to flow chemistry platforms.

The synthesis of the parent ether, 1-(2-fluoroethoxy)-2-methylbenzene, followed by benzylic bromination, involves reagents and reaction conditions that can be handled more safely and efficiently in a continuous flow setup. For example, the use of hazardous reagents like bromine or N-bromosuccinimide (NBS) for the bromination step can be managed more effectively in a flow reactor, where only small amounts of the reagent are present at any given time, minimizing the risks associated with storage and handling of bulk quantities.

Furthermore, multi-step syntheses involving this compound as an intermediate can be "telescoped" in a continuous flow system. This involves linking multiple reaction steps together without isolating the intermediates, which can significantly reduce reaction times, solvent usage, and waste generation. For instance, the formation of an ether via nucleophilic substitution using this compound could be directly coupled with a subsequent cyclization or cross-coupling reaction in a continuous sequence. The ability to integrate in-line purification and analysis would further streamline the manufacturing process of complex molecules derived from this building block.

Table 2: Potential Advantages of Flow Chemistry for Processes Involving this compound

| Process Step | Traditional Batch Method Challenges | Flow Chemistry Advantages |

| Benzylic Bromination | Handling of hazardous brominating agents, potential for thermal runaway. | In-situ generation or controlled addition of reagents, superior temperature control, enhanced safety nih.gov. |

| Nucleophilic Substitution | Long reaction times, potential for side reactions. | Precise control of residence time and temperature, improved yield and selectivity. |

| Multi-step Synthesis | Isolation and purification of intermediates, cumulative losses. | "Telescoped" reactions, reduced waste and processing time, potential for automation syrris.com. |

| Scale-up | Non-linear scaling, challenges in maintaining consistent reaction conditions. | Linear scalability, consistent product quality from lab to production scale. |

Exploration of Novel Catalytic Systems for Modified Reactivity Profiles

The reactivity of the benzylic bromide in this compound is typically dominated by nucleophilic substitution pathways (SN1 and SN2) pearson.comkhanacademy.org. A major frontier in its chemistry is the exploration of novel catalytic systems that can unlock alternative reactivity profiles, such as radical-based transformations.

Recent advances in photoredox and dual catalysis have enabled the generation of benzylic radicals from benzyl halides under mild conditions. nih.govacs.org By employing a suitable photocatalyst in combination with a co-catalyst, the C-Br bond can be homolytically cleaved to generate a benzylic radical. This radical can then participate in a variety of reactions that are not accessible through traditional ionic pathways, such as Giese-type additions to electron-deficient alkenes or cross-coupling reactions with a wider range of partners. organic-chemistry.org

For example, a cooperative catalytic system using a photocatalyst and a nucleophilic catalyst like lutidine could activate the benzylic bromide towards the formation of a radical intermediate. acs.orgorganic-chemistry.org This approach would allow for the coupling of the 1-(2-fluoroethoxy)benzyl fragment with various radical acceptors. Similarly, transition-metal catalysis, for instance with nickel, has been shown to mediate the difunctionalization of substrates like fullerenes with benzyl bromides, proceeding through radical intermediates. researchgate.netresearchgate.net Adapting such catalytic systems to this compound could pave the way for the synthesis of novel and complex molecular architectures.

Table 3: Emerging Catalytic Systems and Their Potential Impact on the Reactivity of this compound

| Catalytic System | Mechanism of Activation | Novel Reactivity | Potential Products |

| Photoredox Catalysis | Single-Electron Transfer (SET) to C-Br bond. | Generation of a benzylic radical. | Products of radical addition to alkenes/alkynes. |

| Photoredox/Nickel Dual Catalysis | Oxidative addition to Ni(0) followed by SET. | C-C cross-coupling with aryl/vinyl halides. | Di-aryl methane derivatives nih.gov. |

| Cooperative Catalysis (Photoredox + Nucleophilic) | Formation of a more easily reducible intermediate (e.g., lutidinium salt) acs.orgorganic-chemistry.org. | Controlled generation of benzylic radicals under mild conditions. | Functionalized products from coupling with electron-deficient alkenes organic-chemistry.org. |

| Transition-Metal Catalysis (e.g., Ni, Co) | Formation of organometallic intermediates and radical species. | 1,4-difunctionalization of unsaturated systems researchgate.netresearchgate.net. | Complex adducts with novel substitution patterns. |

Q & A

Q. What are the typical synthetic routes for preparing 1-(bromomethyl)-2-(2-fluoroethoxy)benzene, and how do reaction conditions influence yield?

The compound is commonly synthesized via bromination of precursors such as 1-ethyl-2-(2-fluoroethoxy)benzene using bromine (Br₂) with catalysts like Fe or AlBr₃ under controlled temperatures (40–60°C). Alternative methods include nucleophilic substitution of hydroxyl or methyl groups using reagents like PBr₃ or N-bromosuccinimide (NBS). Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., N₂), and purification via column chromatography or recrystallization . Conflicting reports on optimal catalysts (AlBr₃ vs. Fe) suggest comparative testing under identical conditions to resolve discrepancies .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Look for characteristic peaks: bromomethyl (-CH₂Br) at δ 4.3–4.5 ppm (¹H) and δ 30–35 ppm (¹³C); 2-fluoroethoxy (-OCH₂CH₂F) at δ 4.2–4.4 ppm (¹H) and δ 65–70 ppm (¹³C) .

- GC-MS/HPLC : Monitor molecular ion peaks (m/z ≈ 246 for M⁺) and retention times against standards .

- FT-IR : Confirm C-Br (500–600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

Due to its lachrymatory and alkylating properties:

- Use PPE (gloves, goggles, fume hood) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C, away from light and oxidizing agents.

- Neutralize spills with 10% NaHCO₃ and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity influence regioselectivity in nucleophilic substitutions?

The electron-withdrawing 2-fluoroethoxy group directs nucleophilic attacks (e.g., SN₂) to the bromomethyl site. Steric hindrance from substituents (e.g., trifluoromethyl in analogs) may reduce reactivity, requiring polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (60–80°C) to enhance reaction rates. Competitive elimination can occur with strong bases (e.g., KOtBu), necessitating pH control .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Catalyst purity : Impure AlBr₃ may reduce bromination efficiency.

- Solvent effects : Polar solvents (e.g., DCM vs. acetonitrile) alter reaction kinetics.

- Workup methods : Incomplete extraction or column chromatography can lower yields.

Validate protocols via controlled experiments, using high-purity reagents and in-situ monitoring (e.g., TLC) .

Q. How can computational modeling predict this compound’s behavior in complex reactions?

Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can:

- Map electrostatic potential surfaces to identify reactive sites.

- Predict transition states for substitution or elimination pathways.

- Compare with experimental data (e.g., NMR chemical shifts) using InChI/SMILES descriptors .

Q. What methodologies optimize its use in multi-step syntheses (e.g., drug intermediates)?

- Protection/deprotection : Shield the 2-fluoroethoxy group with tert-butyldimethylsilyl (TBS) ethers during bromomethyl substitutions.

- Cross-coupling : Employ Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalysts .

- Scale-up : Use flow chemistry to enhance mixing and heat transfer, reducing side products .

Q. How do solvent polarity and temperature affect its stability during storage?

Polar solvents (e.g., DMSO) accelerate hydrolysis of the bromomethyl group, while non-polar solvents (hexane) improve stability. Degradation rates double per 10°C increase; store at ≤4°C in anhydrous ethanol or THF .

Methodological Guidance

9. Designing experiments to analyze competing reaction pathways:

- DOE (Design of Experiments) : Vary catalyst loading (0.1–1.0 equiv), temperature (40–100°C), and solvent (polar vs. non-polar) in a factorial design.

- Kinetic profiling : Use stopped-flow NMR or IR to track intermediate formation .

10. Troubleshooting purification challenges in halogenated analogs:

- Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals.

- HPLC : Employ C18 columns with acetonitrile/water gradients (60–90% organic phase) .

11. Applications in medicinal chemistry:

The compound serves as a key intermediate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.